Thiazolidine

Descripción general

Descripción

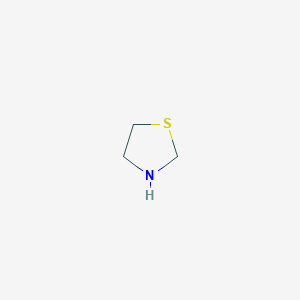

Thiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing one sulfur atom and one nitrogen atom. This compound is notable for its presence in various biologically active molecules and its role as a building block in organic synthesis. This compound derivatives have been extensively studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thiazolidine can be synthesized through the reaction of 1,2-aminothiols with aldehydes. This reaction, often referred to as a click-type reaction, proceeds efficiently under physiological conditions without the need for a catalyst . The reaction involves the condensation of the amino group with the aldehyde, followed by cyclization to form the this compound ring.

Industrial Production Methods: Industrial production of this compound typically involves the use of multicomponent reactions, click reactions, and green chemistry approaches to enhance selectivity, purity, and yield. These methods often employ environmentally friendly catalysts and solvents to minimize waste and improve the overall efficiency of the process .

Análisis De Reacciones Químicas

Reaction Mechanisms

The mechanism of thiazolidine formation typically involves nucleophilic attack by the thiol on the carbonyl carbon of the aldehyde, followed by dehydration to yield the cyclic structure. The stability of thiazolidines at different pH levels has been demonstrated, indicating their potential for use in bioconjugation reactions .

Chemical Reactions Involving this compound

Thiazolidines participate in various chemical reactions that lead to the formation of valuable derivatives:

-

Reactions with Amino Nucleophiles : this compound-2,5-dithiones react with amino-containing nucleophiles to yield imidazolidine derivatives and other heterocycles. This transformation showcases the versatility of thiazolidines in synthesizing complex molecular architectures .

-

Knoevenagel Condensation : Thiazolidines can undergo Knoevenagel condensation with aldehydes in the presence of basic catalysts to form thiazolidinediones. This reaction is useful for generating compounds with enhanced pharmacological properties .

-

Formation of Thiazolidinones : The reaction of this compound derivatives with thioglycolic acid or other reagents can yield thiazolidinones, which are important in medicinal chemistry due to their biological activities .

Aplicaciones Científicas De Investigación

Medicinal Applications

2.1 Antidiabetic Properties

Thiazolidinediones, such as pioglitazone and rosiglitazone, are primarily used in the management of type 2 diabetes mellitus (T2DM). They function as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose metabolism and insulin sensitivity.

- Efficacy : Clinical studies have shown that TZDs significantly reduce HbA1c levels compared to control groups, demonstrating their effectiveness in glycemic control .

- Safety : While associated with certain risks, including increased fracture rates and potential cardiovascular effects, the overall mortality risk does not appear to be elevated when used appropriately .

Table 1: Efficacy of Thiazolidinediones in Diabetes Management

2.2 Anti-inflammatory and Antioxidant Effects

Thiazolidine derivatives exhibit anti-inflammatory properties, making them useful in treating conditions like rheumatoid arthritis and other inflammatory diseases. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways .

2.3 Anticancer Activities

Recent studies have explored the anticancer potential of this compound derivatives, particularly through their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, this compound-2-thione has shown promise as an anticancer agent due to its ability to modulate various cellular pathways involved in cancer progression .

Case Studies

3.1 Thiazolidinediones in Hemodialysis Patients

A cohort study indicated that TZD use was associated with improved survival rates among hemodialysis patients with T2DM. This suggests potential benefits beyond glycemic control, highlighting the need for further investigation into their protective cardiovascular effects .

3.2 Fracture Risk Analysis

Research analyzing fracture rates among TZD users revealed an increased risk at various skeletal sites, prompting recommendations for careful monitoring of bone health in patients prescribed these medications .

Emerging Applications

Recent findings suggest that this compound derivatives may have applications beyond diabetes management:

- Neuroprotective Effects : Emerging evidence points to potential neuroprotective roles in conditions like intracerebral hemorrhage, where TZDs may reduce the risk of subsequent strokes and mortality .

- Antimicrobial Activity : Some this compound derivatives have demonstrated antimicrobial properties, indicating their potential use in treating infections .

Mecanismo De Acción

The mechanism of action of thiazolidine derivatives varies depending on their specific structure and target. Generally, these compounds exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some this compound derivatives act as enzyme inhibitors by binding to the active site of the enzyme and blocking its activity . Others may interact with cellular receptors, modulating signaling pathways and altering cellular functions .

Comparación Con Compuestos Similares

Thiazole: Contains a sulfur and nitrogen atom in a five-membered ring but differs in the position of the nitrogen atom.

This compound’s unique structure and reactivity make it a valuable compound in various fields of research and industry, highlighting its importance in the development of new therapeutic agents and materials.

Actividad Biológica

Thiazolidine is a five-membered heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound and its derivatives, focusing on their mechanisms of action, therapeutic applications, and recent research findings.

Structure and Derivatives

This compound possesses a sulfur atom in its ring structure, which contributes to its unique chemical properties. The most studied derivatives include this compound-2-thione and thiazolidinediones (TZDs), which have been investigated for their pharmacological potential.

This compound derivatives exhibit various mechanisms of action, which can be summarized as follows:

- Xanthine Oxidase Inhibition : this compound-2-thione derivatives have been shown to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. A study identified compound 6k as a potent XO inhibitor with an IC50 value of 3.56 μmol/L, outperforming allopurinol, a standard treatment for hyperuricemia .

- Anticancer Activity : Thiazolidines have demonstrated anticancer properties through various pathways, including apoptosis induction and cell cycle arrest. For instance, certain this compound derivatives have been reported to inhibit cancer cell proliferation by targeting histone deacetylases (HDACs) and other molecular targets .

- Anti-inflammatory Effects : Thiazolidines exhibit anti-inflammatory properties by modulating inflammatory pathways. They can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making them potential candidates for treating inflammatory diseases .

Therapeutic Applications

Thiazolidines and their derivatives have been explored for multiple therapeutic applications:

- Diabetes Management : Thiazolidinediones (TZDs), a class of this compound derivatives, are used in the treatment of type 2 diabetes mellitus. They enhance insulin sensitivity and improve glycemic control. A study indicated that TZD use was associated with reduced risks of major adverse cardiovascular events in diabetic patients following intracerebral hemorrhage .

- Cancer Treatment : Research has shown that this compound derivatives can act as anticancer agents against various cancer types, including breast and liver cancers. Their ability to inhibit tumor growth and induce apoptosis makes them promising candidates for cancer therapy .

- Antimicrobial Activity : Thiazolidines possess antimicrobial properties, showing efficacy against bacteria and fungi. Compounds synthesized from this compound frameworks have been tested for antibacterial and antifungal activities, demonstrating moderate to good results .

Case Studies

Several studies highlight the biological activity of thiazolidines:

- Xanthine Oxidase Inhibition Study :

- Thiazolidinediones in Diabetes :

- Anticancer Activity Evaluation :

Research Findings Summary

Recent research has expanded the understanding of thiazolidines' biological activities:

Propiedades

IUPAC Name |

1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS/c1-2-5-3-4-1/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYGFUAIIOPWQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198447 | |

| Record name | Thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-78-9 | |

| Record name | Thiazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIAZOLIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAZOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I320806BKW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do thiazolidinediones (TZDs) exert their antidiabetic effect?

A1: TZDs act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ) [, , , , ]. PPARγ controls glucose synthesis, transport, and utilization by regulating the transcription of insulin-responsive genes []. By activating PPARγ, TZDs enhance insulin sensitivity in skeletal muscle, adipose tissue, and the liver, leading to improved glucose control [].

Q2: Can you elaborate on the role of the PPARγ receptor in mediating the effects of thiazolidinediones?

A2: PPARγ is a nuclear receptor highly expressed in tissues involved in insulin action, such as adipose tissue, skeletal muscle, and liver [, ]. Upon activation by TZDs, PPARγ forms a heterodimer with the retinoid X receptor and binds to specific DNA sequences, known as PPAR response elements, in the promoter regions of target genes []. This binding modulates the transcription of genes involved in glucose uptake, adipocyte differentiation, and lipid metabolism, contributing to the antidiabetic effects of TZDs [, ].

Q3: Are there PPARγ-independent effects of thiazolidinediones?

A3: Yes, research suggests that some thiazolidinediones and their derivatives can influence cellular processes independently of PPARγ activation. For example, certain analogs demonstrate cyclin D1 repression at high doses, an effect not reliant on PPARγ []. These findings highlight the potential for developing thiazolidinedione-based compounds with alternative mechanisms of action and therapeutic applications beyond diabetes.

Q4: What are some non-diabetic applications being explored for thiazolidinediones?

A4: Beyond their established role in type 2 diabetes management, thiazolidinediones are being investigated for potential in treating arteriosclerosis and xanthoma []. Their ability to influence lipid metabolism and cellular differentiation makes them promising candidates for addressing these conditions.

Q5: Do thiazolidine derivatives exhibit anti-inflammatory properties?

A5: Yes, certain this compound derivatives, including the arylidene-thiazolidinedione SF23, have demonstrated anti-inflammatory effects []. In lipopolysaccharide (LPS)-stimulated macrophages, SF23 effectively reduced nitrite production and downregulated the mRNA expression of inflammatory mediators like iNOS and COX-2 []. These findings suggest that this compound derivatives hold potential as therapeutic agents for inflammatory conditions.

Q6: How do this compound derivatives interact with biological targets to exert their effects?

A6: this compound derivatives can interact with biological targets through various mechanisms, including:

- Covalent Modification: this compound formation itself can be a bioconjugation strategy, with the 1,2-aminothiol group of cysteine reacting with aldehydes to form a stable this compound linkage [, ]. This approach has been used for site-specific modifications of peptides and proteins [].

- Non-Covalent Binding: Thiazolidinediones, a subclass of thiazolidines, bind non-covalently to the ligand-binding domain of PPARγ, inducing a conformational change that enables coactivator recruitment and gene transcription [, ].

- Metal Coordination: Incorporation of this compound rings into molecules with metal-binding properties, such as thiourea-thiazolidine complexes, can enhance their interactions with biological targets [].

Q7: Are there any known resistance mechanisms to thiazolidinediones in a therapeutic context?

A7: While the provided research papers don't directly address resistance mechanisms to thiazolidinediones, it's important to note that resistance to drugs, in general, can develop through various mechanisms. These include target modifications, drug efflux, and alternative pathway activation. Further research is needed to fully understand the potential for resistance development with thiazolidinediones and their derivatives.

Q8: What is the basic structure of this compound?

A8: this compound is a heterocyclic compound containing a five-membered ring with one sulfur and one nitrogen atom. The parent compound has the molecular formula C3H7NS.

Q9: How is the this compound ring synthesized?

A9: The this compound ring is commonly synthesized through the condensation reaction of a 1,2-aminothiol, such as cysteine, with an aldehyde or ketone [, , , , , , ]. This reaction proceeds under mild acidic conditions, leading to the formation of a this compound ring.

Q10: How does the substitution pattern on the this compound ring influence its biological activity?

A10: The type and position of substituents on the this compound ring significantly impact its biological activity. For example, in a study exploring the antifungal activity of 2,3,4-substituted thiazolidines, the presence of bulky and hydrophobic groups at the C4 position and the C2-phenyl moiety enhanced activity against various fungal species []. These findings underscore the importance of structure-activity relationship (SAR) studies in optimizing the biological activity of this compound derivatives.

Q11: What spectroscopic techniques are used to characterize this compound derivatives?

A11: Researchers commonly employ various spectroscopic methods to characterize this compound derivatives, including:

- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as the carbonyl groups in this compound-2,4-diones [, ].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers detailed structural information, including the connectivity and stereochemistry of atoms within the molecule [, , , , , ]. Both 1H NMR and 13C NMR are routinely used to elucidate the structure of this compound derivatives.

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, providing valuable information about its structure and purity [, , , ].

Q12: How are computational chemistry and modeling used in this compound research?

A12: Computational chemistry and modeling play a crucial role in understanding the properties and behavior of this compound derivatives.

- QSAR Studies: Two-dimensional (2D) and three-dimensional (3D) quantitative structure-activity relationship (QSAR) studies have been conducted to correlate the physicochemical properties of this compound derivatives with their biological activities, such as antifungal activity []. These models help predict the activity of new analogs and guide the design of more potent compounds.

- Molecular Docking: This computational technique predicts the preferred binding orientation and affinity of a this compound derivative to its target protein, such as PaPhzS, a key enzyme in pyocyanin biosynthesis []. Docking studies provide insights into the molecular basis of drug-target interactions and aid in designing compounds with improved binding affinity.

Q13: What is known about the stability of this compound derivatives?

A13: While the provided research doesn't extensively cover the stability of all this compound derivatives, certain aspects are highlighted:

- This compound Ring Stability: The this compound ring is generally considered stable under physiological conditions, making it a suitable scaffold for drug development [, ].

Q14: What are some strategies for improving the solubility or bioavailability of this compound derivatives?

A14: Although the provided research doesn't specifically delve into formulation strategies for this compound derivatives, common approaches to enhance solubility and bioavailability include:

- Salt Formation: Converting a this compound derivative into a salt form, such as hydrochloride [, ], can increase its aqueous solubility and improve its bioavailability.

- Prodrugs: Designing prodrugs that are cleaved in vivo to release the active this compound derivative can enhance drug absorption and distribution, thereby improving its overall bioavailability [].

Q15: Have there been any toxicological studies conducted on this compound derivatives?

A15: While specific toxicological data on all this compound derivatives are limited in the provided research, some insights are available:

- Acute and Sub-acute Toxicity: Studies on this compound derivatives with analgesic and anti-inflammatory properties, such as 1b and 1d, have demonstrated their safety in acute and sub-acute toxicity assessments [].

- Hepatotoxicity Concerns: It's important to note that thiazolidinediones, a subclass of thiazolidines, have been associated with hepatotoxicity []. For instance, troglitazone, a first-generation thiazolidinedione, was withdrawn from the market due to severe liver toxicity []. Careful monitoring of liver function is crucial during thiazolidinedione therapy.

Q16: What are some of the analytical techniques used to quantify this compound derivatives?

A16: Various analytical techniques can be employed to quantify this compound derivatives, including:

- High-Performance Liquid Chromatography (HPLC): This versatile technique separates and quantifies components in a mixture based on their interactions with a stationary and mobile phase [].

- Gas Chromatography (GC): Suitable for volatile or thermally stable compounds, GC separates and detects analytes based on their volatility and interaction with a stationary phase [, ].

- Pulse Voltammetry: This electrochemical technique measures the current generated at an electrode as a function of applied potential, enabling the detection and quantification of electroactive this compound derivatives [].

Q17: Are there alternative compounds or strategies to those based on this compound?

A17: Yes, depending on the specific therapeutic target and desired activity, numerous alternative compounds and strategies exist. For example:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.